molecular formula C19H19FN2O2 B2574129 N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide CAS No. 954668-01-0

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2574129
CAS No.: 954668-01-0
M. Wt: 326.371
InChI Key: RPLPNRQWHIEHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide is a chemical compound of interest in medicinal chemistry and oncology research. Structurally, it features a phenylacetamide moiety linked to a 1-(4-fluorophenyl)-5-oxopyrrolidine scaffold. This structure is analogous to other phenylacetamide derivatives that have demonstrated promising in-vitro cytotoxic activity, making it a candidate for anticancer research . Compounds within this class have been evaluated against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7), with some showing significant activity . The fluorophenyl substituent is a common feature in pharmacologically active compounds, often used to modulate properties like bioavailability and target binding . The specific mechanism of action for this compound requires further investigation but may involve interaction with key cellular pathways, such as enzyme inhibition or induction of apoptosis, similar to other anticancer agents . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans. Researchers are encouraged to investigate its full potential in biochemical and cell-based assays.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLPNRQWHIEHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Pyrrolidinone Ring

    • Reactants: 4-fluorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
    • Conditions: Reflux in ethanol for several hours.
    • Product: 1-(4-fluorophenyl)-5-oxopyrrolidine.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the fluorophenyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrolidinone vs. Thiazolidinone
  • Target Compound: Pyrrolidinone (5-membered lactam with one oxygen atom) .
  • 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (): Thiazolidinone (5-membered lactam with sulfur and nitrogen atoms). Substituents: 4-chlorophenylimino, 4-fluorophenethyl, and phenylacetamide . Key Difference: The sulfur atom in thiazolidinone enhances electronegativity and may alter solubility or metabolic stability compared to the oxygenated pyrrolidinone.
Pyrrolidinone vs. Chalcone
  • Chalcone Derivatives (): Feature a propenone backbone (Ar–C=O–CH₂–Ar). Example: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. Dihedral angles between aromatic rings range from 7.14° to 56.26°, indicating variable planarity . Key Difference: Chalcones lack the lactam ring, favoring conformational flexibility over the rigid pyrrolidinone core.
Pyrrolidinone vs. Thieno[2,3-d]pyrimidin
  • 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide (): Fused thieno-pyrimidin ring system with sulfanyl and naphthyl groups. Substituents: 5-methylfuran, phenyl, and naphthyl-acetamide .

Functional Group Analysis

Compound Key Functional Groups Aromatic Substituents Heteroatoms in Core
Target Compound Amide, ketone (lactam) 4-Fluorophenyl, phenyl O (pyrrolidinone)
Compound Amide, imino, thiazolidinone 4-Chlorophenyl, 4-fluorophenethyl S, N (thiazolidinone)
Chalcone Derivatives Ketone (propenone) 4-Fluorophenyl, varied aryl groups None
Compound Amide, sulfanyl, oxo Phenyl, naphthyl, 5-methylfuran S, N (thieno-pyrimidin)

Physicochemical and Pharmacological Implications

Lipophilicity: The target’s fluorophenyl group enhances lipophilicity compared to chalcones but may be less lipophilic than ’s naphthyl group. the target’s methyl bridge .

Conformational Rigidity: The pyrrolidinone lactam restricts rotation, favoring a defined conformation. In contrast, chalcones () exhibit variable dihedral angles, enabling adaptive binding .

Bioactivity: Thiazolidinones () are associated with antidiabetic and antimicrobial activity due to sulfur’s electron-withdrawing effects. The target’s pyrrolidinone may instead target neurological or inflammatory pathways . Sulfanyl groups () could enhance antioxidant properties, unlike the target’s acetamide .

Data Table: Structural and Functional Comparison

Compound Core Structure Molecular Weight* Key Substituents Bioactivity Hypotheses
Target Compound Pyrrolidinone ~356.4 g/mol 4-Fluorophenyl, phenylacetamide Enzyme inhibition, CNS targets
Compound Thiazolidinone ~455.9 g/mol 4-Chlorophenylimino, phenethyl Antimicrobial, antidiabetic
Chalcone Derivatives Propenone ~250–300 g/mol Varied aryl groups Anticancer, anti-inflammatory
Compound Thieno[2,3-d]pyrimidin ~529.6 g/mol Naphthyl, 5-methylfuran Antioxidant, kinase inhibition

*Molecular weights estimated from structural formulas.

Biological Activity

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide (CAS Number: 954667-20-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C19H19FN2O3
  • Molecular Weight : 342.4 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a fluorophenyl group and a phenylacetamide moiety, which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of phenylacetamide, including those similar to this compound, exhibit significant anticancer properties.

Case Studies and Findings

  • Cytotoxic Effects :
    • A study demonstrated that derivatives with a similar structure showed potent cytotoxicity against prostate carcinoma (PC3) cell lines. For instance, compounds with nitro moieties exhibited higher cytotoxic effects compared to those with methoxy groups, suggesting that electronic properties significantly influence activity .
    • The most active compounds in related studies had IC50 values ranging from 52 µM to 100 µM against various cancer cell lines, indicating moderate potency compared to established drugs like imatinib (IC50 = 40 µM) .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity is thought to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the fluorine atom enhances metabolic stability and lipophilicity, facilitating better distribution to target tissues such as tumors .

Anticonvulsant Activity

The compound's structural analogs have also been investigated for their anticonvulsant properties.

Pharmacological Studies

  • Screening Results :
    • Initial screening of related compounds using maximal electroshock (MES) and pentylenetetrazole models revealed promising anticonvulsant activity, particularly for compounds featuring the pyrrolidine core .
    • Specific derivatives demonstrated protection in seizure models at doses of 100 mg/kg, indicating potential therapeutic applications in epilepsy .
  • SAR Studies :
    • Structure-activity relationship (SAR) studies highlighted the importance of the fluorinated aromatic system in enhancing anticonvulsant efficacy. The incorporation of fluorine was found to improve binding affinity at neuronal voltage-sensitive sodium channels, critical for seizure control .

Summary of Biological Activities

Activity TypeKey FindingsIC50 Values
AnticancerPotent against PC3 cell line52 µM - 100 µM
AnticonvulsantEffective in MES and PTZ models100 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.